molecular formula C9H7ClFN3O2 B2631490 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 2155852-19-8

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B2631490
CAS No.: 2155852-19-8
M. Wt: 243.62
InChI Key: IGZXMNAXGHYIJW-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS 2155852-19-8) is a high-value pyrazole derivative supplied for advanced pharmacological and biochemical research. The pyrazole scaffold is a recognized pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including roles as anti-inflammatory, anticancer, and antimicrobial agents . This specific compound is of significant interest in the development of potent and selective inhibitors for metalloproteinases, particularly meprin α and β . Meprins are astacin-family metalloproteases linked to pathologies such as cancer, Alzheimer's disease, and fibrotic conditions, making them emerging drug targets . Researchers utilize this carboxylic acid functionalized pyrazole as a key chemical building block for structure-activity relationship (SAR) studies and for the synthesis of more complex heteroaromatic inhibitors . With a molecular formula of C9H7ClFN3O2 and a molecular weight of 243.62 g/mol , it serves as a versatile intermediate for further chemical modification. This product is intended for research applications by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)pyrazole-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2.ClH/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15;/h1-5H,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZXMNAXGHYIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride is C9H7ClFN3O2C_9H_7ClFN_3O_2 with a molecular weight of approximately 243.62 g/mol. The compound features a pyrazole ring substituted with a fluorinated pyridine, which contributes to its biological activity and interaction with various biological targets.

Antiviral Activity

Research has indicated that compounds similar to 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid exhibit antiviral properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their inhibitory effects on neuraminidase, an enzyme critical for the replication of influenza viruses . In vitro studies suggest that modifications to the pyrazole structure can enhance antiviral efficacy, making it a candidate for further development in antiviral therapies.

Anti-Cancer Potential

The compound's structural characteristics position it as a potential anti-cancer agent. Studies have shown that pyrazole derivatives can selectively inhibit certain carbonic anhydrases (hCA) associated with cancer progression . For example, compounds designed from similar frameworks demonstrated significant inhibition at nanomolar concentrations against cancer-related isoforms of carbonic anhydrase, suggesting that 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid could be further explored for its anti-cancer properties.

Neurological Applications

Recent findings indicate that pyrazole derivatives may modulate neurotransmitter receptors, offering potential therapeutic avenues for neurological disorders. The interaction with metabotropic glutamate receptors has been particularly noted, which could lead to advancements in treating conditions such as anxiety and depression .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of Pyrazole Ring : A condensation reaction between hydrazine derivatives and carbonyl compounds.
  • Carboxylation : Introducing the carboxylic acid functional group through methods such as hydrolysis or direct carboxylation.
  • Fluorination : Selective fluorination at the pyridine ring to enhance biological activity.

These synthetic strategies allow for the exploration of various substituents on the pyrazole core, leading to a library of derivatives that can be screened for biological activity.

Case Study: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antiviral activity against influenza viruses. Among them, compounds featuring the 5-fluoropyridine moiety showed enhanced inhibition rates compared to non-fluorinated analogs . This underscores the importance of fluorination in enhancing biological activity.

Case Study: Cancer Inhibition

In another investigation focusing on carbonic anhydrases, researchers synthesized a series of pyrazole-based inhibitors and tested their potency against various cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly increased selectivity and potency against hCA IX, a marker for tumor progression .

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, physicochemical properties, and applications of the target compound and its analogs:

Compound Name Substituents Molecular Formula MW (g/mol) CAS Number Applications/Properties
1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride 5-Fluoro on pyridin-3-yl; COOH at pyrazole-3 C₉H₇ClFN₃O₂ 243.63 1697854-75-3 Pharma/agrochemical intermediate; enhanced metabolic stability due to fluorine
1-[2-(Dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride Dimethylaminoethyl on pyrazole; COOH at pyrazole-3 C₈H₁₄ClN₃O₂ 219.67 1909325-45-6 Drug candidate synthesis; agrochemicals (pesticides, herbicides)
1-(5-Ethoxypyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride 5-Ethoxy on pyridin-3-yl; COOH at pyrazole-3 C₁₁H₁₃ClN₃O₃ ~258.70* Not available Research intermediate; ethoxy group increases lipophilicity
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride Unsubstituted pyridin-3-yl; COOH at pyrazole-4 C₉H₇ClN₃O₂ 225.63 1394040-13-1 Positional isomer; potential impact on target binding
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid 3-Cl, 5-CF₃ on pyridin-2-yl; COOH at pyrazole-3 C₁₀H₅ClF₃N₃O₂ 245.16 1443279-18-2 Enhanced electron-withdrawing effects; potential agrochemical applications
1-(Piperidin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride Piperidin-3-yl; COOH at pyrazole-3 C₉H₁₃ClN₃O₂ ~245.68* Not available Altered solubility and pharmacokinetics due to saturated ring
4-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid Pyridin-2-yl; COOH at pyrazole-3 C₉H₆N₃O₂ 189.02 Not available Neurotransmission research; positional isomerism affects target selectivity

*Calculated molecular weight where experimental data were unavailable.

Fluorinated Derivatives
  • Target Compound: The 5-fluoropyridin-3-yl group enhances metabolic stability and binding affinity in drug candidates compared to non-fluorinated analogs. Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets .
Substituent Effects
  • Ethoxy vs. Fluoro : The ethoxy group in 1-(5-ethoxypyridin-3-yl) derivatives increases lipophilicity, which may enhance membrane permeability but reduce metabolic stability compared to fluorine .
  • Dimethylaminoethyl Group: The dimethylaminoethyl substituent in ’s compound improves solubility and serves as a protonable site, useful in ion-channel targeting .
Positional Isomerism
  • Pyrazole-3- vs. Pyrazole-4-Carboxylic Acid : The position of the carboxylic acid (e.g., vs. target compound) alters hydrogen-bonding patterns, affecting interactions with biological targets like kinases or IDH1 enzymes .
  • Pyridin-2-yl vs. Pyridin-3-yl : Pyridin-2-yl substitution () may confer selectivity toward neuronal receptors, while pyridin-3-yl is common in anticancer scaffolds .
Heterocyclic Modifications
  • Piperidin-3-yl vs.

Biological Activity

1-(5-Fluoropyridin-3-yl)-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 2155852-19-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₇ClFN₃O₂
  • Molecular Weight : 243.62 g/mol
  • Structure : The compound features a pyrazole ring substituted with a fluoropyridine moiety, which is significant for its biological activity.

Pharmacological Properties

Research indicates that compounds in the pyrazole family exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific activities of this compound are summarized below:

Activity Description Reference
Anti-inflammatoryExhibits significant anti-inflammatory effects comparable to established NSAIDs like indomethacin.
AnalgesicDemonstrates pain-relieving properties in various animal models.
AntimicrobialShows activity against various bacterial strains, enhancing the effectiveness of existing antibiotics.
AnticancerPotential for selective inhibition of cancer cell lines, particularly in studies involving human cancer models.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Interaction with Receptors : It may modulate receptor activity associated with pain and inflammation, contributing to its analgesic and anti-inflammatory properties.
  • Antibacterial Mechanism : The presence of the fluoropyridine moiety enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anti-inflammatory Studies : In a controlled study involving carrageenan-induced edema in mice, the compound significantly reduced swelling compared to a control group treated with indomethacin. This suggests a promising role as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A series of tests against common bacterial pathogens revealed that the compound exhibited significant inhibitory effects on E. coli and S. aureus, indicating potential use in treating bacterial infections resistant to conventional antibiotics.
  • Cancer Research : Preliminary investigations into the anticancer properties showed that the compound selectively inhibited growth in specific cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index for future drug development.

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
Pyrazole cyclizationPd(PPh₃)₄, DMF, 90°C, 12h6595
DeprotectionHCl (conc.), THF/H₂O, RT, 4h8598

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques is required for structural confirmation and purity assessment:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d₆): Pyrazole protons appear as doublets (δ 6.8–7.2 ppm), while the fluoropyridine ring shows splitting patterns due to J coupling (³J₆.5–7.0 Hz) .
    • ¹³C NMR : The carboxylic acid carbon resonates at δ 165–170 ppm .
  • Mass Spectrometry (HRMS) : Exact mass (C₉H₇ClFN₃O₂) should match the theoretical value (243.63 g/mol) with <2 ppm error .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>95%) and detect trace impurities .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties or reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to:

  • Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites on the pyrazole and fluoropyridine rings .
  • HOMO-LUMO Analysis : Predict charge-transfer interactions (e.g., ΔE ≈ 4.5 eV for C=O and N–F groups) relevant to biological activity .
  • Thermochemical Data : Atomization energies and ionization potentials can be computed with <3 kcal/mol deviation from experimental values .

Q. Table 2: DFT-Calculated Properties

PropertyCalculated ValueExperimental ValueDeviationReference
HOMO-LUMO Gap (eV)4.34.5*4.4%
pKa (carboxylic acid)3.63.692.4%

*Estimated via UV-Vis spectroscopy.

Advanced: What are the challenges in analyzing the stability of this compound under different pH and temperature conditions?

Methodological Answer:
Stability studies require controlled degradation experiments:

  • pH-Dependent Hydrolysis : At pH >7, the carboxylic acid group undergoes deprotonation, increasing aqueous solubility but reducing shelf life. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days at pH 4–6 .
  • Thermal Degradation : TGA/DSC analysis reveals decomposition above 225°C, with HCl release contributing to mass loss .
  • Contradictions in Data : Discrepancies in reported pKa values (e.g., 3.6 vs. 3.69) may arise from solvent effects (aqueous vs. DMSO). Validate via potentiometric titration .

Advanced: How do structural modifications at the pyridine or pyrazole rings affect the compound’s biological activity or physicochemical properties?

Methodological Answer:
Modifications are guided by structure-activity relationship (SAR) studies:

  • Fluorine Substitution : Replacing 5-fluoropyridin-3-yl with chloropyridine reduces logP (from 2.1 to 1.8) but increases metabolic stability .
  • Pyrazole Methylation : Adding a methyl group at the pyrazole 4-position enhances binding affinity to kinase targets (IC₅₀ improvement from 120 nM to 45 nM) .
  • Carboxylic Acid Bioisosteres : Replacing –COOH with tetrazole improves oral bioavailability (F% from 15% to 40%) but reduces solubility .

Q. Table 3: Impact of Substituents on Properties

ModificationlogPSolubility (mg/mL)IC₅₀ (nM)Reference
5-Fluoropyridin-3-yl2.11.2120
3-Chloropyridin-2-yl1.82.5250

Advanced: How can mechanistic studies resolve contradictions in reported reaction yields for this compound?

Methodological Answer:
Discrepancies in yields (e.g., 65% vs. 85%) arise from:

  • Catalyst Loading : Higher Pd(PPh₃)₄ concentrations (5 mol% vs. 2 mol%) reduce side products .
  • Workup Procedures : Acidification at RT vs. 0°C affects crystallization efficiency .
  • Validation via LC-MS : Monitor intermediates (e.g., tert-butyl esters) to identify bottlenecks .

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